Magnesium 3-ethoxy-3-oxopropanoate

Overview

Description

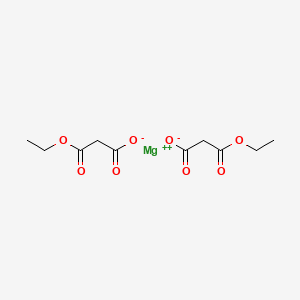

Magnesium 3-ethoxy-3-oxopropanoate, also known by its IUPAC name this compound, is a coordination compound . It has a molecular weight of 286.52 and is typically found in a white to yellow solid form . The compound has gained attention in scientific research due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular formula of this compound is C10H14MgO8 . The InChI code for the compound is 1S/2C5H8O4.Mg/c21-2-9-5(8)3-4(6)7;/h22-3H2,1H3,(H,6,7);/q;;+2/p-2 .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 286.52 .Scientific Research Applications

Biodegradable Materials and Biomedical Applications

Magnesium and its alloys have been extensively researched for their potential in biodegradable materials, particularly in biomedical applications. Magnesium's superior biocompatibility and excellent biomechanical compatibility make it a promising candidate for medical implants. However, its rapid degradation in physiological environments requires careful management to ensure clinical efficacy. Polymeric coatings, such as those made from polylactic acid (PLA), poly(lactic-co-glycolic) acid (PLGA), and others, have been developed to improve corrosion resistance and biocompatibility of magnesium alloys, potentially applicable to magnesium 3-ethoxy-3-oxopropanoate if used in similar contexts (Li et al., 2018).

Orthopedic Applications

In orthopedic applications, magnesium-based bioceramics, including magnesium phosphates and silicates, have been investigated for their use in bone cements, scaffolds, and implant coatings. These materials leverage magnesium's role in biological processes, such as enzyme activation and cell proliferation, to support bone regeneration and healing. The chemistry and properties of these magnesium-containing compounds suggest potential areas of application for this compound in developing advanced engineering materials for medical use (Nabiyouni et al., 2018).

Nanotechnology and Advanced Materials

Magnesium oxide nanoparticles, for instance, highlight the versatility of magnesium-based materials in various applications, including industry, agriculture, and medicine. The unique properties of magnesium oxide, such as its nontoxicity and environmental friendliness, underscore the potential of magnesium compounds in creating nanostructured materials for advanced technological applications. These insights could inform research and development strategies for this compound, particularly in exploring its nanostructured forms for diverse applications (Hornak, 2021).

Environmental and Industrial Applications

The application of magnesium-based materials extends beyond biomedical uses, touching upon environmental and industrial sectors. For instance, magnesium alloys have been explored for their use in automotive components, driven by the need for lightweight materials that contribute to fuel efficiency and reduced environmental impact. The development of coatings and alloying techniques to improve the mechanical and corrosion resistance properties of magnesium alloys could also be relevant for this compound, especially if it exhibits similar properties and applications (Kulekci, 2008).

Properties

IUPAC Name |

magnesium;3-ethoxy-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWUPYHFVYOPNV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)

![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)

![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)

![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)